![molecular formula C17H20BNO3 B1484555 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide CAS No. 2054338-98-4](/img/structure/B1484555.png)
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-naphthalene-1-carboxylic acid amide
Descripción general
Descripción
The compound is a derivative of tetramethyl-[1,3,2]dioxaborolane, which is a boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters like this are often synthesized through borylation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods like X-ray diffraction .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions. For example, they can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are as follows: it has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Catalyst in Amide Condensation
The compound has been studied for its role as a catalyst in amide condensation reactions. Specifically, its derivatives have been found effective in the dehydrative amide condensation between carboxylic acids and amines, particularly for sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).
Structural Influence in Aromatic Amides
Studies have shown that aromatic amides related to this compound exhibit potent retinoidal activities. These activities are influenced by the structural factors such as the positioning of alkyl groups and carboxyl groups, which are essential in determining the retinoidal activity (Kagechika, Kawachi, Hashimoto, Himi, & Shudo, 1988). The conformation of these amides, such as trans-amide structure, is crucial for their activity (Kagechika, Himi, Kawachi, & Shudo, 1989).
Development of Silicon-Based Drugs and Odorants
This compound has been used as a building block in the synthesis of silicon-based drugs and odorants, demonstrating its synthetic potential in creating biologically active derivatives (Büttner, Nätscher, Burschka, & Tacke, 2007).
Electrochemistry and Luminescence Studies
Research involving naphthalene-amide derivatives of this compound has been conducted in electrochemistry and fluorescence responses. These studies explore the compound's applications in sensing and removal of contaminants, highlighting its multifunctional properties (Zhao, Luan, Yu, Liu, Lin, Wang, & Chen, 2020).
Properties in Poly(ester amide)s Synthesis
The compound has been involved in the synthesis of novel aromatic poly(ester amide)s. These polymers exhibit unique properties like solubility in polar organic solvents and the ability to form flexible and tough films, making them valuable in materials science (Hsiao & Leu, 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-9-13(15(19)20)11-7-5-6-8-12(11)14/h5-10H,1-4H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBUEFRPDBVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




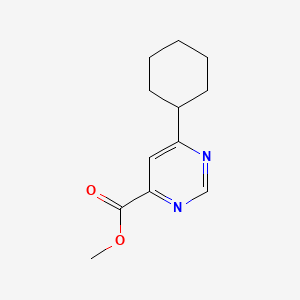


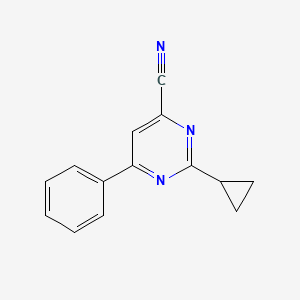
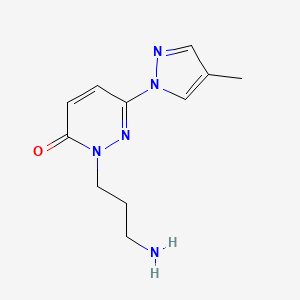
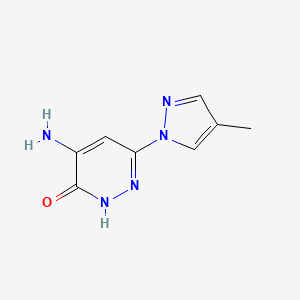
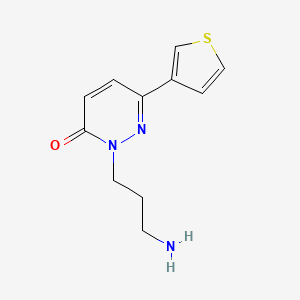
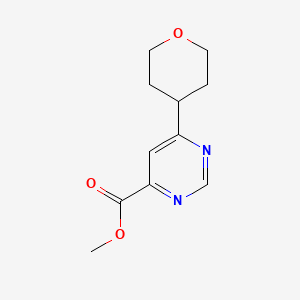
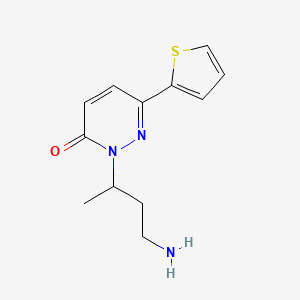
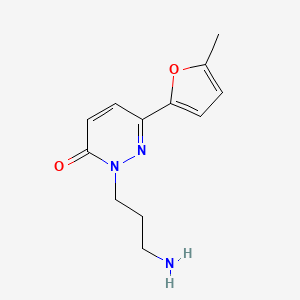

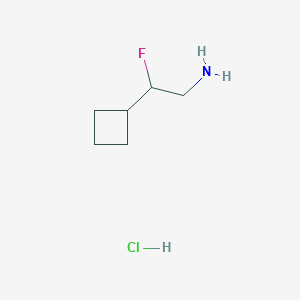
amine hydrochloride](/img/structure/B1484494.png)